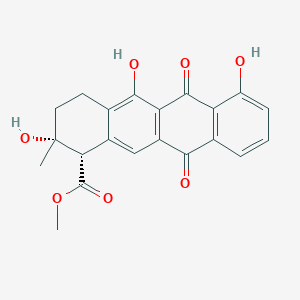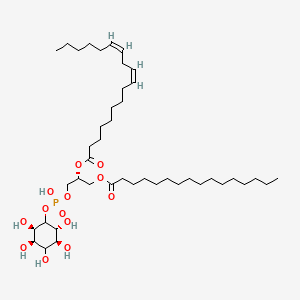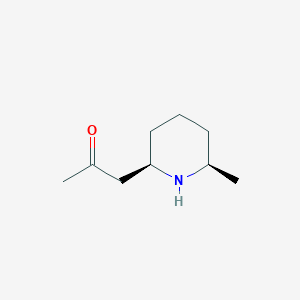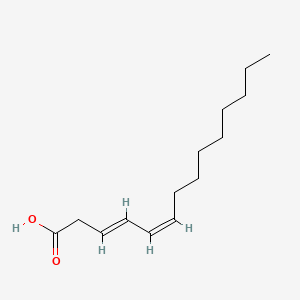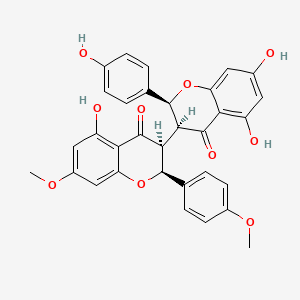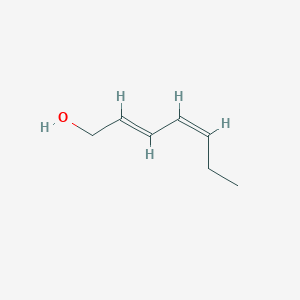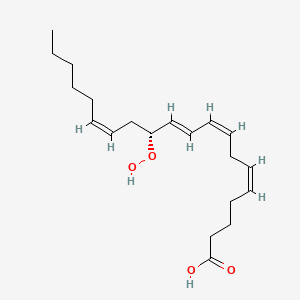
12(R)-Hpete
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12R-Hydroperoxy-5,8,10,14-eicosatetraenoic acid, commonly known as 12R-HPETE, is a metabolite derived from arachidonic acid. It is a member of the hydroxyeicosatetraenoic acids (HETEs) family and plays a significant role in various biological processes. This compound is particularly notable for its involvement in the lipoxygenase pathway, which is crucial for the production of various signaling molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
12R-HPETE is synthesized from arachidonic acid through the action of the enzyme arachidonate 12-lipoxygenase (ALOX12B). The enzyme catalyzes the addition of molecular oxygen to arachidonic acid, resulting in the formation of 12R-HPETE . The reaction conditions typically involve the presence of oxygen and specific cofactors that facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of 12R-HPETE is not widely documented, as it is primarily synthesized for research purposes. the enzymatic conversion of arachidonic acid using recombinant ALOX12B in controlled bioreactors could be a potential method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
12R-HPETE undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other eicosanoids.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group, forming 12R-HETE.
Isomerization: It can be isomerized to form different structural isomers.
Common Reagents and Conditions
Oxidation: Molecular oxygen and specific oxidases.
Reduction: Glutathione peroxidases (GPX1, GPX2, GPX4) are commonly involved in the reduction of 12R-HPETE to 12R-HETE.
Isomerization: Enzymatic isomerization involving lipoxygenases.
Major Products
12R-HETE: Formed by the reduction of 12R-HPETE.
Epoxyalcohols: Formed through isomerization reactions.
Scientific Research Applications
12R-HPETE has several applications in scientific research:
Chemistry: Used as a model compound to study lipid peroxidation and enzymatic oxidation processes.
Biology: Plays a role in cell signaling and regulation of inflammatory responses.
Medicine: Investigated for its potential role in skin disorders such as psoriasis and ichthyosis.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
12R-HPETE exerts its effects through the lipoxygenase pathway. It is produced by the enzyme ALOX12B and can be further metabolized by glutathione peroxidases to form 12R-HETE. These metabolites act as signaling molecules, influencing various biological processes such as inflammation, cell proliferation, and differentiation .
Comparison with Similar Compounds
Similar Compounds
12S-Hydroperoxy-5,8,10,14-eicosatetraenoic acid (12S-HPETE): An enantiomer of 12R-HPETE with similar biological functions but different stereochemistry.
15-Hydroperoxy-5,8,11,13-eicosatetraenoic acid (15-HPETE): Another member of the HETE family with distinct biological roles.
Uniqueness
12R-HPETE is unique due to its specific stereochemistry, which influences its interaction with enzymes and receptors. This stereochemistry is crucial for its role in skin barrier function and its involvement in specific inflammatory pathways .
Properties
CAS No. |
126873-49-2 |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5Z,8Z,10E,12R,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/b9-7-,11-8-,13-10-,17-14+/t19-/m1/s1 |
InChI Key |
ZIOZYRSDNLNNNJ-ZYBDYUKJSA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C\C/C=C\CCCC(=O)O)OO |
SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO |
| 126873-49-2 | |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



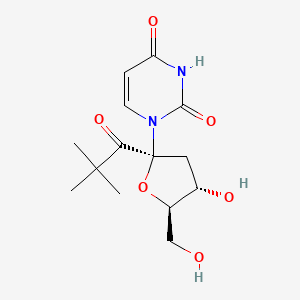
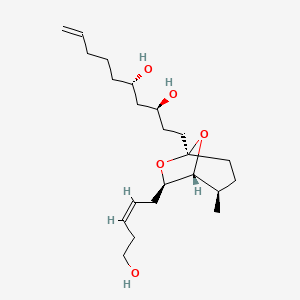
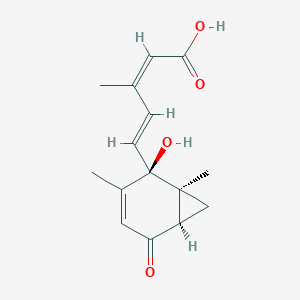
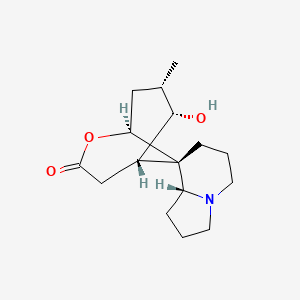
![N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1243726.png)

![(1S,2S,4S,5S)-2-Amino-bicyclo[2.1.1]hexane-2,5-dicarboxylic acid](/img/structure/B1243733.png)
